ATP-Ans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

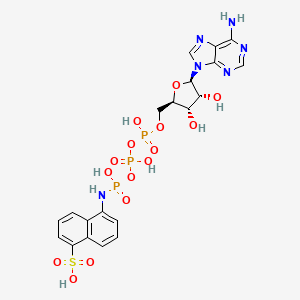

ATP-Ans, also known as this compound, is a useful research compound. Its molecular formula is C20H23N6O15P3S and its molecular weight is 712.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical and Molecular Biology Applications

1.1 Role in Protein Aggregation Prevention

ATP has been shown to play a significant role in preventing protein aggregation, which is linked to various age-related diseases. A study utilizing 31P NMR spectroscopy demonstrated that high concentrations of ATP in tissues like the lens and retina help maintain protein solubility, thereby preventing aggregation that can lead to cataracts and macular degeneration . The hydrotropic nature of ATP allows it to interact with proteins, stabilizing them in their functional forms.

1.2 Interaction with Magnesium Ions

Recent research highlighted the interaction between ATP and magnesium ions using Liquid-Jet Photoemission Spectroscopy (LJ-PES). This study revealed how magnesium stabilizes ATP, influencing its role in phosphorylation reactions critical for energy transfer within cells . The insights gained from this interaction have implications for drug development and synthetic biology applications.

Pharmaceutical Applications

2.1 Drug Development Strategies

ATP-Ans has been identified as a potential coactivator for estrogen-regulated gene transcription through its interaction with specific proteins like NUDT5. Inhibitors of NUDT5 have been explored as therapeutic agents for estrogen-related diseases, particularly breast cancer . The discovery of existing drugs that can inhibit NUDT5 opens new avenues for repositioning these compounds for cancer treatment.

2.2 ATP Assays in Drug Testing

ATP assays are widely utilized in pharmacology to assess cell viability and drug efficacy. These assays measure the amount of ATP present in cells, providing insights into cellular health and the effects of various treatments. Enhanced glow-type ATP assays allow for longer detection times and greater flexibility in experimental design, making them invaluable tools in drug discovery .

Synthetic Biology and Bioengineering Applications

3.1 Biochemical Switches

The use of ATP in synthetic biochemical switches has garnered attention due to its role in phosphorylation-dephosphorylation cycles that regulate cellular processes. Research indicates that manipulating ATP levels can enhance the robustness of these switches, offering potential applications in synthetic biology for designing responsive systems .

3.2 Development of Drug Delivery Systems

Recent advancements have also explored the incorporation of ATP into drug delivery systems. For instance, polymers modified with ATP can enhance the solubility and bioavailability of therapeutic agents, allowing for more effective treatment strategies .

Environmental and Food Safety Applications

4.1 Detection of Contaminants

ATP assays are instrumental in environmental monitoring, particularly for detecting bacterial contamination in water sources and food products. By measuring extracellular ATP released from dying cells, researchers can assess contamination levels accurately .

Table 1: Summary of Key Applications of this compound

Chemical Reactions Analysis

Hydrolysis of ATP

The hydrolysis of ATP is a fundamental reaction that releases energy, allowing it to perform work in biological systems. The reaction can be represented as follows:

ATP+H2O⇌ADP+Pi+Energy

This reaction is exergonic, with a standard free energy change (ΔG∘) of approximately -30.5 kJ/mol when converting one mole of ATP to ADP and inorganic phosphate (Pi) under standard conditions .

Regeneration of ATP

The regeneration of ATP from ADP and inorganic phosphate requires energy input and can be summarized by the following equation:

ADP+Pi+Energy⇌ATP+H2O

This process typically occurs during cellular respiration and photosynthesis, where energy derived from metabolic processes is used to re-phosphorylate ADP .

Enzymatic Reactions Involving ATP-Ans

This compound can participate in various enzymatic reactions, including phosphorylation reactions where a phosphate group from ATP is transferred to a substrate. This reaction can be depicted as:

Substrate+ATP→Phosphorylated Substrate+ADP

This transfer often activates or alters the substrate's function, playing a critical role in metabolic pathways .

Catalysis by Metal Complexes

Recent studies have shown that metal complexes with ATP can enhance catalytic activity in specific reactions. For instance, a copper(II)-ATP complex has been found to catalyze Diels-Alder reactions with high enantioselectivity. This complex formation involves key residues in ATP that coordinate with metal ions, significantly improving reaction rates and selectivity .

Table 1: Catalytic Performance of Cu(II)-ATP Complex

| Entry | Metal Ion | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 1 | Cu(II) | 90 | 74 (exo), 65 (endo) |

| 2 | Zn(II) | Low | Low |

| 3 | Co(II) | Low | Low |

| 4 | Ni(II) | Low | Low |

Role in Energy Metabolism

This compound plays a pivotal role in various metabolic pathways, including glycolysis and oxidative phosphorylation. It serves as an essential substrate for enzymes involved in these pathways, facilitating energy production and utilization within cells .

Hydrolysis Mechanism Insights

Research has provided insights into the mechanism of ATP hydrolysis, particularly its dependence on the structural conformation of the enzyme ATP synthase. The rotation of subunits within this enzyme complex during ATP hydrolysis has been characterized using advanced imaging techniques, revealing intricate details about how energy is harnessed at the molecular level .

Properties

CAS No. |

66492-86-2 |

|---|---|

Molecular Formula |

C20H23N6O15P3S |

Molecular Weight |

712.4 g/mol |

IUPAC Name |

5-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H23N6O15P3S/c21-18-15-19(23-8-22-18)26(9-24-15)20-17(28)16(27)13(39-20)7-38-43(31,32)41-44(33,34)40-42(29,30)25-12-5-1-4-11-10(12)3-2-6-14(11)45(35,36)37/h1-6,8-9,13,16-17,20,27-28H,7H2,(H,31,32)(H,33,34)(H2,21,22,23)(H2,25,29,30)(H,35,36,37)/t13-,16-,17-,20-/m1/s1 |

InChI Key |

IVVJOUNYPZPCPK-AEVYOOLXSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Isomeric SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Synonyms |

adenosine triphosphate-1-aminonaphthalene-5-sulfonate ATP-1-aminonaphthalene-5-sulfonate ATP-ANS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.